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Compound of Interest

Compound Name: 1,7-Naphthyridine-2-carbaldehyde

CAS No.: 1351516-00-1

Cat. No.: B1403406 Get Quote

Executive Summary: The 1,7-Naphthyridine
Advantage
In the landscape of nitrogenous heterocycles, the 1,7-naphthyridine scaffold represents a

distinct "privileged structure" often overshadowed by its more common isomer, 1,8-

naphthyridine (the core of nalidixic acid). However, for specific biological targets—particularly

Phosphodiesterases (PDE4/5) and Lipid Kinases (PIP4K2A)—the 1,7-isomer offers unique

electronic and steric advantages.

This guide objectively compares 1,7-naphthyridine derivatives against their bioisosteres

(Quinolines and 1,8-Naphthyridines), delineating the precise Structure-Activity Relationship

(SAR) rules that drive potency and selectivity.

Key Differentiators
H-Bonding Geometry: Unlike quinoline (one N) or 1,8-naphthyridine (two adjacent Ns), the

1,7-isomer presents a "split" nitrogen arrangement (N1 and N7) ideal for bridging distal water

networks or engaging distinct amino acid residues in the ATP-binding pocket.

Solubility Profile: The N7 nitrogen provides a basic center (pKa ~3.6) that is less sterically

hindered than the N8 in 1,8-naphthyridines, often improving aqueous solubility without
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requiring extensive solubilizing tails.

Comparative Analysis: 1,7-Naphthyridine vs.
Alternatives
The following table synthesizes experimental data comparing 1,7-naphthyridines with standard

scaffolds in kinase and PDE inhibition assays.

Table 1: Scaffold Performance Comparison (IC50 &
Selectivity)

Feature
1,7-

Naphthyridine

1,8-

Naphthyridine
Quinoline Isoquinoline

Primary Target

Class

PDE4, PDE5,

PIP4K2A

Bacterial DNA

Gyrase, PDE4

Kinases (c-Met,

VEGFR)
Kinases, PDE

H-Bond Acceptor Dual (N1 & N7)
Dual (N1 & N8 -

adjacent)
Single (N1) Single (N2)

Metabolic

Stability

Moderate (N7

oxidation risk)
High High Moderate

Solubility (pH

7.4)

High (N7

accessible)

Moderate (N8

hindered)
Low (Lipophilic) Low

Selectivity Case
>1000x PDE5 vs

PDE6 (T-0156)
Variable

Low

(Promiscuous)
Moderate

Critical Insight: The 1,7-nitrogen placement allows for a "clamp-like" binding mode in PDE5,

where N7 mimics the guanine N7 of cGMP, a feature not perfectly replicable by the quinoline or

isoquinoline scaffolds.
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Structure-Activity Relationship (SAR) Deep Dive
The SAR of 1,7-naphthyridine is governed by four critical zones. Understanding these allows

for the rational design of highly selective inhibitors.
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Figure 1: Functional mapping of the 1,7-naphthyridine scaffold. Red nodes indicate critical

binding determinants; Yellow nodes indicate selectivity filters.

Detailed Mechanistic Insights
Position 4 (The Warhead):

Modification: Introduction of an aryl or heteroaryl ring (e.g., 3-chloro-4-

methoxybenzylamino).
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Effect: This group typically occupies the hydrophobic pocket. In PDE5 inhibitors like T-

0156, the 4-position substituent drives nanomolar affinity via pi-stacking interactions with

phenylalanine residues.

Causality: The electron-deficient nature of the naphthyridine ring enhances the pi-acidity of

the system, strengthening interaction with electron-rich aromatic residues in the protein

pocket.

Position 7 (The Nitrogen Anchor):

Mechanism: N7 acts as a critical hydrogen bond acceptor.

Evidence: Methylation or removal of N7 (converting to quinoline) often results in a 10-100

fold loss in potency for cGMP-mimetic targets. The lone pair on N7 is geometrically

positioned to interact with conserved water molecules or serine residues in the kinase

hinge region.

Position 8 (Conformational Lock):

Modification: Substitution with bulky groups (e.g., Phenyl, Isopropyl).

Effect: Induces a "twisted" conformation relative to the substituent at Position 1/2.

Application: In PIP4K2A inhibitors, an 8-phenyl group creates a steric clash that forces the

molecule into a specific atropisomer, enhancing selectivity against other lipid kinases.

Experimental Protocol: Synthesis of 1,7-
Naphthyridine Scaffold
Disclaimer: This protocol describes the synthesis of a core intermediate, Ethyl 1,7-

naphthyridine-3-carboxylate, via the Friedlander Annulation. This method is superior to the

Skraup reaction for 1,7-isomers due to milder conditions and higher regioselectivity.

Methodology: Modified Friedlander Annulation
Reagents:
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Starting Material A: 3-Aminoisonicotinaldehyde (Critical: Must be the iso isomer to yield 1,7-

naphthyridine. Using 2-aminonicotinaldehyde yields the 1,8-isomer).[1][2]

Starting Material B: Ethyl acetoacetate (or equivalent keto-ester).

Catalyst: Piperidine (0.1 eq).

Solvent: Ethanol (Abs).

Step-by-Step Protocol:

Preparation:

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 3-Aminoisonicotinaldehyde (10 mmol, 1.22 g) in absolute Ethanol (50 mL).

Note: Ensure the aldehyde is freshly prepared or purified, as oxidation to the acid reduces

yield.

Condensation:

Add Ethyl acetoacetate (12 mmol, 1.56 g) to the solution.

Add catalytic Piperidine (1 mmol, ~100 µL).

Self-Validation Check: The solution should turn slightly yellow/orange, indicating imine

formation.

Cyclization:

Heat the mixture to reflux (80°C) for 4–6 hours.

Monitoring: Spot on TLC (50% EtOAc/Hexane). The starting aldehyde (Rf ~0.4) should

disappear, and a new fluorescent spot (Rf ~0.6) should appear.

Work-up:

Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure to ~10 mL.

Pour the residue into ice-cold water (50 mL).

Extract with Dichloromethane (3 x 30 mL).

Purification:

Dry combined organic layers over anhydrous

.

Evaporate solvent.

Recrystallize from Ethanol/Hexane to yield Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate

as pale yellow needles.
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Figure 2: Friedlander Annulation pathway for 1,7-naphthyridine construction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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